molecular formula C19H18N4O3 B2545847 5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1173025-01-8

5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2545847
CAS RN: 1173025-01-8
M. Wt: 350.378
InChI Key: WPMHZJKBDGKCQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," particularly the azide-alkyne cycloaddition reaction, which is a highly efficient method to produce 1,2,3-triazoles . For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles . Similarly, the synthesis of other triazole derivatives, such as 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, involves the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and compare the molecular geometry and vibrational frequencies with experimental data . For the compound of interest, similar analytical and theoretical methods would likely be used to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of functional groups that can be transformed into other functional groups . For example, the 4-carboxy group in some triazole derivatives can be easily modified . The reactivity of the compound "5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione" would depend on its functional groups, which could be analyzed in the context of known reactions of similar triazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Theoretical calculations, such as DFT, can provide insights into properties like nonlinear optical properties, which have been found to be significant in some triazole derivatives . Additionally, the solubility and stability in different solvents can be assessed using computational methods and experimental solubility tests .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Triazole derivatives are synthesized and explored for their biological activities, including antimicrobial and anticancer properties. These compounds exhibit varying degrees of activity against bacterial and fungal strains, with some showing significant potency. The antimicrobial activity is attributed to the triazole core, which can interact with biological targets in microorganisms, inhibiting their growth or survival. Similarly, triazole derivatives demonstrate anticancer activity by interacting with specific cellular targets, indicating their potential as therapeutic agents (Bektaş et al., 2007).

Electron Transport Layers in Polymer Solar Cells

In the field of materials science, triazole derivatives are utilized in the development of polymer solar cells. A specific triazole-based conjugated polyelectrolyte has been synthesized for use as an electron transport layer (ETL) in these devices. The inclusion of the triazole moiety contributes to the material's electron-deficient nature, enhancing electron mobility and conductivity. This application underscores the role of triazole derivatives in improving the efficiency and performance of organic electronic devices (Hu et al., 2015).

Molecular Docking Studies for Drug Development

Triazole derivatives are also subjects of molecular docking studies aimed at discovering new drugs. These compounds are analyzed for their binding affinities to target proteins, such as enzymes involved in cancer progression. Molecular docking studies help identify triazole derivatives with potential as drug candidates, offering insights into their mechanism of action at the molecular level. This application highlights the importance of triazole derivatives in medicinal chemistry and drug discovery processes (Karayel, 2021).

properties

IUPAC Name

5-(4-ethylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-12-7-9-13(10-8-12)22-18(24)16-17(19(22)25)23(21-20-16)14-5-4-6-15(11-14)26-2/h4-11,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMHZJKBDGKCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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